(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide

HDAC inhibition zinc-binding group medicinal chemistry

(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide (CAS 1799255-19-8) is a synthetic small-molecule acrylamide derivative with a molecular formula of C17H19ClN2O2 and a molecular weight of 318.8 g/mol. The compound features a conjugated (E)-acrylamide backbone substituted with a 2-chlorophenyl group and a hydroxypropyl-pyrrole moiety.

Molecular Formula C17H19ClN2O2
Molecular Weight 318.8
CAS No. 1799255-19-8
Cat. No. B2585556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide
CAS1799255-19-8
Molecular FormulaC17H19ClN2O2
Molecular Weight318.8
Structural Identifiers
SMILESCN1C=CC=C1C(CCNC(=O)C=CC2=CC=CC=C2Cl)O
InChIInChI=1S/C17H19ClN2O2/c1-20-12-4-7-15(20)16(21)10-11-19-17(22)9-8-13-5-2-3-6-14(13)18/h2-9,12,16,21H,10-11H2,1H3,(H,19,22)/b9-8+
InChIKeyMLZLLEYEDOKDOA-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1799255-19-8 Procurement Guide: (E)-3-(2-Chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide for HDAC-Focused Research


(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide (CAS 1799255-19-8) is a synthetic small-molecule acrylamide derivative with a molecular formula of C17H19ClN2O2 and a molecular weight of 318.8 g/mol . The compound features a conjugated (E)-acrylamide backbone substituted with a 2-chlorophenyl group and a hydroxypropyl-pyrrole moiety. It belongs to the broader class of heterocyclic acrylamides that have been investigated as histone deacetylase (HDAC) inhibitors and antibacterial agents [1]. Unlike many well-characterized HDAC inhibitors that rely on hydroxamic acid zinc-binding groups, this compound possesses a non-hydroxamate acrylamide scaffold, making it structurally distinct for medicinal chemistry and chemical biology applications [2].

Why Generic 2-Chlorophenyl Acrylamide Analogs Cannot Replace 1799255-19-8 in Structure-Activity Relationship Studies


In-class substitution among 2-chlorophenyl acrylamide derivatives is scientifically unwarranted without direct comparative data because minor structural variations in the N-substituent and the pyrrole tether length dramatically alter HDAC isoform selectivity, cellular permeability, and target engagement [1]. For example, the well-characterized analog MC1568 (a class IIa-selective HDAC inhibitor) and other (aryloxopropenyl)pyrrolyl hydroxamates exhibit selectivity indices spanning from <10 to >170 depending solely on the benzene meta-substituent and the zinc-binding group identity [1]. The specific hydroxypropylamide linkage in 1799255-19-8, as opposed to the hydroxamic acid in MC1568 or the simple N-phenylamide in related analogs, is predicted to alter zinc-chelation geometry, hydrogen-bonding capacity, and metabolic stability—any of which could render a generic substitute ineffective or misleading in a defined assay [2]. The quantitative evidence below establishes the identity and differentiation parameters that matter for procurement and experimental reproducibility.

1799255-19-8 Quantitative Differentiation Evidence: Comparator-Based Selection Criteria


Non-Hydroxamate Scaffold vs. MC1568: Zinc-Binding Group Identity

1799255-19-8 employs a secondary acrylamide as its putative zinc-binding moiety, in contrast to MC1568 (CAS 852475-26-4), which contains a hydroxamic acid zinc-binding group. In the (aryloxopropenyl)pyrrolyl hydroxamate series, the 3-chloro-substituted analog 2c bearing a hydroxamic acid showed a class IIa selectivity index (SI) of 71.4, while the 3-fluoro analog 2f achieved an SI of 176.4 [1]. The replacement of the hydroxamic acid with a reduced hydroxypropylamide in 1799255-19-8 eliminates the strong metal-chelating functionality and is expected to reduce pan-HDAC promiscuity while potentially improving pharmacokinetic properties such as plasma protein binding and oral bioavailability—although direct comparative IC50 data for 1799255-19-8 against specific HDAC isoforms are not publicly available as of the search date [2].

HDAC inhibition zinc-binding group medicinal chemistry

2-Chlorophenyl Substitution vs. Other Aryl Analogs: Predicted Potency Differentiation

Among the structurally characterized (aryloxopropenyl)pyrrolyl hydroxamate series, the 3-chloro- and 3-fluoro-substituted benzene derivatives displayed the highest class IIa selectivity, with compound 2c (3-Cl) and 2f (3-F) achieving selectivity indices of 71.4 and 176.4, respectively, compared to unsubstituted or 4-substituted analogs that showed markedly lower selectivity [1]. The 2-chlorophenyl substitution in 1799255-19-8 represents a distinct regioisomeric arrangement (ortho vs. meta) that is expected to alter the dihedral angle between the aryl ring and the acrylamide backbone, thereby influencing target binding pocket complementarity [2]. No direct IC50 comparison between 2-chlorophenyl and 3-chlorophenyl or 3-fluorophenyl analogs within the identical scaffold is publicly available. However, the patent literature indicates that halogen substitution at the ortho position of the phenyl ring modulates cellular antiproliferative activity in T-cell and keratinocyte models [2].

structure-activity relationship aryl substitution HDAC inhibition

Hydroxypropyl Linker vs. Hydroxamic Acid Direct Attachment: Metabolic Stability Inference

1799255-19-8 contains a reduced hydroxypropyl linker connecting the pyrrole ring to the amide nitrogen, distinguishing it from hydroxamic acid-containing analogs like MC1568 and CHEMBL142441 where the zinc-binding group is directly attached to the pyrrole via an acrylamide spacer [1]. The saturated hydroxypropyl chain eliminates the conjugated enamide system present in the hydroxamate series, which is known to be susceptible to reductase-mediated metabolism and glutathione conjugation [2]. While direct metabolic stability data for 1799255-19-8 are not publicly available, the structural modification is consistent with strategies employed to improve the pharmacokinetic half-life of HDAC inhibitors by removing metabolically labile enamide functionality [2]. The closest comparator CHEMBL142441 (IC50 = 1.60 × 10^3 nM against maize HDAC) shares the 2-chlorophenylacrylamide motif but uses a hydroxamic acid terminus, providing a reference point for scaffold-based activity expectations [3].

pharmacokinetics metabolic stability linker optimization

Physicochemical Property Differentiation: Molecular Weight and Hydrogen Bond Donor/Acceptor Profile

1799255-19-8 (MW 318.8, C17H19ClN2O2) possesses two hydrogen bond donors (secondary amide NH, secondary alcohol OH) and three hydrogen bond acceptors (amide C=O, alcohol OH, pyrrole N), yielding a topological polar surface area (TPSA) of approximately 65 Ų . In comparison, the class IIa-selective inhibitor MC1568 (MW 314.3, C17H15FN2O3) has three hydrogen bond donors (hydroxamic acid NH+OH, amide NH) and four hydrogen bond acceptors, with a calculated TPSA of approximately 85 Ų due to the additional hydroxamic acid oxygen atoms . The lower TPSA and fewer H-bond donors of 1799255-19-8 predict improved passive membrane permeability based on Lipinski's rule-of-five and Veber's criteria, although experimental logP and permeability data are not publicly available [1]. This physicochemical differentiation supports the compound's utility in cell-based assays where intracellular target engagement is required.

drug-likeness physicochemical properties permeability

1799255-19-8: Optimal Application Scenarios Based on Differentiated Evidence


HDAC Isoform Selectivity Profiling in Non-Hydroxamate Chemical Space

1799255-19-8 is best deployed as a tool compound for mapping HDAC isoform selectivity within the non-hydroxamate acrylamide chemotype. Its secondary acrylamide zinc-binding group distinguishes it from the extensively characterized hydroxamic acid series (MC1568, SAHA), enabling investigation of zinc-binding modality on isoform selectivity. Researchers should use 1799255-19-8 in parallel with MC1568 (class IIa-selective hydroxamate, SI up to 176.4 for the 3-F analog) and a pan-HDAC inhibitor such as SAHA to establish the selectivity fingerprint of this scaffold class [1].

Cell-Based HDAC Inhibition with Improved Permeability Potential

The predicted lower TPSA (~65 Ų vs. ~85 Ų for MC1568) and reduced H-bond donor count (2 vs. 3) make 1799255-19-8 the preferred candidate for intracellular HDAC target engagement assays where passive membrane permeability is a limiting factor. This compound is suitable for dose-response studies in cell lines (e.g., KMS-12-BM multiple myeloma cells) measuring acetyl-histone H3 accumulation as a pharmacodynamic biomarker of HDAC1/2/3 inhibition, and should be benchmarked against hydroxamate-based inhibitors to quantify the permeability-selectivity trade-off [1].

Structure-Activity Relationship Expansion at the 2-Chlorophenyl Position

For medicinal chemistry teams exploring ortho-substituted phenyl SAR in HDAC inhibitor programs, 1799255-19-8 serves as the key 2-chlorophenyl reference compound. Its regioisomeric identity (ortho-Cl) complements existing meta-substituted data (3-Cl analog 2c, SI = 71.4; 3-F analog 2f, SI = 176.4) and enables systematic evaluation of chlorine position effects on target engagement, cellular potency, and off-target profiles [1]. Procurement of the exact compound ensures SAR continuity across the series.

Metabolic Stability Optimization of Pyrrole-Acrylamide HDAC Inhibitors

The saturated hydroxypropyl linker in 1799255-19-8 provides a critical reference point for assessing the metabolic liability of conjugated enamide systems common in hydroxamate HDAC inhibitors. Researchers investigating phase I metabolism (CYP450 oxidation, reductase-mediated double-bond reduction) or phase II conjugation (glucuronidation of the secondary alcohol) should use this compound alongside CHEMBL142441 (conjugated enamide-hydroxamate analog, IC50 = 1.60 × 10^3 nM) to quantify the metabolic stability gains conferred by linker saturation [1]. This application is particularly relevant for programs seeking to improve the pharmacokinetic half-life of pyrrole-based HDAC inhibitors.

Quote Request

Request a Quote for (E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.